2-amino-3-(4-chlorobenzoyl)-N-phenylindolizine-1-carboxamide
Description
Properties
IUPAC Name |
2-amino-3-(4-chlorobenzoyl)-N-phenylindolizine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16ClN3O2/c23-15-11-9-14(10-12-15)21(27)20-19(24)18(17-8-4-5-13-26(17)20)22(28)25-16-6-2-1-3-7-16/h1-13H,24H2,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZUCNMLYEMEATE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C2=C3C=CC=CN3C(=C2N)C(=O)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-3-(4-chlorobenzoyl)-N-phenylindolizine-1-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Indolizine Core: The indolizine core can be synthesized through a cyclization reaction involving a suitable precursor such as a pyrrole derivative.
Introduction of the Chlorobenzoyl Group: The chlorobenzoyl group is introduced via an acylation reaction using 4-chlorobenzoyl chloride in the presence of a base such as triethylamine.
Attachment of the Phenylindolizine Carboxamide Moiety: The final step involves the coupling of the indolizine core with a phenylindolizine carboxamide derivative using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, automated synthesis, and purification techniques such as column chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
2-amino-3-(4-chlorobenzoyl)-N-phenylindolizine-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorobenzoyl group, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with new functional groups replacing the chlorine atom.
Scientific Research Applications
2-amino-3-(4-chlorobenzoyl)-N-phenylindolizine-1-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 2-amino-3-(4-chlorobenzoyl)-N-phenylindolizine-1-carboxamide involves its interaction with specific molecular targets. It is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular pathways involved may vary depending on the specific application, but common targets include enzymes involved in inflammatory pathways and cellular signaling.
Comparison with Similar Compounds
Core Heterocycle Modifications
The indolizine core distinguishes this compound from thiophene-based analogues like VCP333 (tert-butyl 2-amino-3-(4-chlorobenzoyl)-7,8-dihydro-4H-thieno[2,3-d]azepine-6(5H)-carboxylate) and other 2A3BTs. Key differences include:
| Feature | Target Compound | Thiophene Analogues (e.g., VCP333) | 2A3BTs (e.g., J. Med. Chem. 2012) |
|---|---|---|---|
| Core Structure | Indolizine | Thienoazepine or simple thiophene | Thiophene |
| Substituent at Position 5 | Not specified in evidence | Azepine ring (VCP333), 5-substituted groups | Varied 5-substituents (e.g., arylpiperazinyl) |
| Key Functional Groups | 4-Chlorobenzoyl, N-phenylcarboxamide | 4-Chlorobenzoyl, tert-butyl carboxylate (VCP333) | 4-Chlorobenzoyl, arylpiperazinyl |
Allosteric Modulation of Adenosine A₁ Receptors
- Mechanism : Like 2A3BTs, the target compound may act as an allosteric enhancer by stabilizing the agonist-bound conformation of the A₁ receptor, slowing agonist dissociation . However, thiophene derivatives exhibit bell-shaped concentration-response curves (enhancement at low concentrations, inhibition at high concentrations due to residual antagonist activity) . The indolizine scaffold might mitigate this antagonism, but direct evidence is lacking.
- Functional Outcomes :
- VCP333 demonstrated cardioprotection in mouse ischemia-reperfusion models, while the partial agonist VCP102 showed similar efficacy but differing pharmacokinetics .
- 2A3BTs with 5-arylpiperazinyl groups exhibited enhanced allosteric activity compared to simpler substituents . The N-phenylcarboxamide in the target compound could mimic these effects.
Selectivity and Receptor Specificity
Thiophene-based enhancers show high specificity for A₁ receptors over A₂ adenosine, M₂ muscarinic, and α₂ adrenergic receptors . The indolizine structure may further refine selectivity, though this remains speculative without experimental data.
Biological Activity
2-amino-3-(4-chlorobenzoyl)-N-phenylindolizine-1-carboxamide is a synthetic compound that has garnered interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound's IUPAC name is this compound, with a molecular formula of and a molecular weight of approximately 389.84 g/mol. Its structural uniqueness stems from the indolizine core, which contributes to its distinct biological properties.
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors involved in various cellular pathways. It is believed to modulate inflammatory responses and exhibit anticancer properties by inhibiting key signaling pathways.
Potential Mechanisms:
- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory processes, thus reducing inflammation.
- Receptor Binding : It can bind to receptors that regulate cellular signaling, influencing cell proliferation and apoptosis.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Anti-inflammatory Activity : Preliminary studies suggest that the compound possesses anti-inflammatory properties, making it a candidate for treating inflammatory diseases.
- Anticancer Activity : There is emerging evidence supporting its potential as an anticancer agent, particularly against certain types of tumors.
Table 1: Summary of Biological Activities
Case Studies
Several studies have investigated the biological effects of this compound:
- In Vitro Studies : A study demonstrated that this compound effectively inhibited the growth of cancer cell lines, suggesting its potential as an anticancer drug .
- Inflammation Model : In animal models of inflammation, the compound showed significant reduction in edema and inflammatory markers, indicating its therapeutic potential for inflammatory diseases .
- Mechanistic Insights : Research utilizing biochemical assays revealed that the compound modulates specific pathways associated with inflammation and cancer progression .
Comparison with Similar Compounds
The biological activity of this compound can be compared with similar compounds:
| Compound Name | Structure Type | Activity Focus |
|---|---|---|
| 2-amino-3-(4-chlorobenzoyl)benzeneacetonitrile | Benzene derivative | Anticancer |
| 2-amino-3-(4-fluorophenyl)indolizine | Indolizine derivative | Anti-inflammatory |
These comparisons highlight the unique structural features that may contribute to differing biological activities among these compounds.
Q & A
Q. Which analytical methods best distinguish polymorphic forms of this compound?
- Methodological Answer :
- PXRD : Compare diffraction patterns to reference databases (e.g., ICDD PDF-4+) .
- DSC/TGA : Monitor thermal events (melting, decomposition) to identify polymorph transitions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
